4-(5-Bromo-2-thienyl)-4-oxobutyric acid

Lipophilicity ADME Medicinal Chemistry

Researchers seeking to diversify kinase inhibitor scaffolds often face limitations with non-halogenated thiophene precursors that cannot undergo Pd-catalyzed cross-coupling. 4-(5-Bromo-2-thienyl)-4-oxobutyric acid eliminates this bottleneck. • 5-Br handle for Suzuki/Buchwald-Hartwig couplings to expand SAR. • XLogP3 2.1 balances permeability and solubility, cutting optimization time. • Four rotatable bonds in the γ-keto acid side-chain enable 3D diversity in DOS libraries. Supplied ≥95% purity solid with batch-specific QA for reliable procurement.

Molecular Formula C8H7BrO3S
Molecular Weight 263.11
CAS No. 52240-28-5
Cat. No. B2545154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-2-thienyl)-4-oxobutyric acid
CAS52240-28-5
Molecular FormulaC8H7BrO3S
Molecular Weight263.11
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C(=O)CCC(=O)O
InChIInChI=1S/C8H7BrO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12)
InChIKeyFOUVWVYUMOWJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromo-2-thienyl)-4-oxobutyric Acid (CAS 52240-28-5) – Procurement-Ready Overview of a Halogenated Thiophene Building Block for Targeted Synthesis


4-(5-Bromo-2-thienyl)-4-oxobutyric acid (CAS 52240-28-5) is a brominated thiophene derivative featuring a reactive γ‑ketocarboxylic acid motif. Its structure comprises a 5‑bromo‑2‑thienyl ring linked to a 4‑oxobutanoic acid side‑chain, which confers a computed XLogP3 of 2.1 and a topological polar surface area of 82.6 Ų [1]. The compound is supplied as a solid with purities typically ranging from 95 % to ≥98 %, and it is utilized as a versatile intermediate in the synthesis of kinase inhibitors, heterocyclic scaffolds, and cross‑coupling substrates [2].

4-(5-Bromo-2-thienyl)-4-oxobutyric Acid (CAS 52240-28-5) – Why Simple Thiophene Analogs Cannot Deliver Equivalent Synthetic or Physicochemical Performance


In‑class thiophene‑butyric acid analogs (e.g., unsubstituted 4‑oxo‑4‑(2‑thienyl)butyric acid or 3‑methyl derivatives) cannot be freely interchanged with 4‑(5‑bromo‑2‑thienyl)‑4‑oxobutyric acid because the 5‑bromo substituent profoundly alters both physicochemical and reactivity profiles. The bromine atom introduces a heavy halogen handle that enables selective cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) unavailable to non‑halogenated analogs, while simultaneously raising lipophilicity by over 1.4 log units compared to the unsubstituted congener, directly impacting membrane permeability and downstream biological readouts [1][2]. These differences are not cosmetic; they dictate synthetic route feasibility and ultimately determine whether a lead compound can be advanced in a medicinal chemistry campaign. The following quantitative evidence substantiates why procurement must be compound‑specific.

4-(5-Bromo-2-thienyl)-4-oxobutyric Acid (CAS 52240-28-5) – Quantitative Differentiation Against In‑Class Analogs


Lipophilicity (XLogP3) Defines Superior Membrane Interaction Potential Versus Unsubstituted Parent

The 5‑bromo substitution of 4‑(5‑bromo‑2‑thienyl)‑4‑oxobutyric acid increases computed lipophilicity by 1.4 log units relative to the unsubstituted 4‑oxo‑4‑(2‑thienyl)butyric acid (XLogP3 = 0.7) [1][2]. This 200 % increase in the log P value predicts a substantial enhancement in passive membrane permeability and a shift in tissue distribution, critical for any compound intended for cellular or in vivo assays.

Lipophilicity ADME Medicinal Chemistry

Halogen‑Enabled Synthetic Utility – Exclusive Cross‑Coupling Reactivity Versus Non‑Halogenated Thiophene Analogs

The 5‑bromo substituent is a well‑established synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) [1][2]. Non‑halogenated analogs such as 4‑oxo‑4‑(2‑thienyl)butyric acid or 4‑(3‑methyl‑2‑thienyl)‑4‑oxobutyric acid lack this electrophilic site, rendering them inert under standard cross‑coupling conditions. This functional distinction is absolute: bromine is necessary for the carbon–carbon bond‑forming steps that build complex biaryl or heteroaryl pharmacophores.

Cross‑Coupling Organic Synthesis Suzuki Reaction

Conformational Flexibility – Higher Rotatable Bond Count Provides Enhanced Scaffold Diversity Relative to 5‑Bromothiophene‑2‑carboxylic Acid

4‑(5‑Bromo‑2‑thienyl)‑4‑oxobutyric acid possesses 4 rotatable bonds, whereas 5‑bromothiophene‑2‑carboxylic acid (a common alternative brominated building block) contains only 1 rotatable bond [1][2]. The additional flexibility of the 4‑oxobutanoic acid side‑chain allows for a greater number of low‑energy conformations and can influence the shape and orientation of the molecule in a binding site or during crystallization.

Conformational Analysis Scaffold Diversity Molecular Design

Lipophilicity Optimization – Balanced Log P Between Unsubstituted and Fully Aromatic Bromothiophene Analogs

4‑(5‑Bromo‑2‑thienyl)‑4‑oxobutyric acid exhibits an intermediate lipophilicity (XLogP3 = 2.1) compared to 4‑oxo‑4‑(2‑thienyl)butyric acid (XLogP3 = 0.7) and the more lipophilic 5‑bromothiophene‑2‑carboxylic acid (XLogP3 = 2.5) [1][2][3]. This positions the compound within a favorable range for balancing aqueous solubility and membrane permeability, a common challenge in lead optimization.

Lipophilicity Physicochemical Properties Drug‑likeness

4-(5-Bromo-2-thienyl)-4-oxobutyric Acid (CAS 52240-28-5) – Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Lipophilic Kinase Inhibitor Scaffolds Requiring Cross‑Coupling

The combination of a reactive 5‑bromo handle and a pre‑optimized XLogP3 of 2.1 makes this compound an ideal building block for constructing ATP‑competitive kinase inhibitors that demand both modular aryl extensions (via Suzuki coupling) and balanced physicochemical properties for cellular permeability [1][2]. Using non‑halogenated analogs would preclude the late‑stage diversification steps essential to SAR exploration.

Chemical Biology: Design of Cell‑Permeable Probe Molecules with Enhanced Membrane Transit

The 1.4‑log‑unit increase in lipophilicity relative to the unsubstituted parent directly translates to improved passive diffusion across lipid bilayers [1]. This compound is therefore particularly suited for the development of intracellular probes or reporter molecules where cellular uptake is a prerequisite, eliminating the need for early‑stage lipophilic capping.

Organic Synthesis: Flexible Bromothiophene Core for Diversity‑Oriented Synthesis (DOS) Libraries

The four rotatable bonds of the 4‑oxobutanoic acid side‑chain confer a degree of conformational flexibility not found in the rigid 5‑bromothiophene‑2‑carboxylic acid scaffold [1]. This enables the generation of a wider array of three‑dimensional shapes in DOS libraries, increasing the likelihood of identifying hits against challenging protein targets.

Pre‑clinical Lead Optimization: Fine‑Tuning Physicochemical Profile Without Additional Synthetic Steps

With an intermediate XLogP3 of 2.1—lower than the fully aromatic bromothiophene acid (2.5) but higher than the unsubstituted core (0.7)—this compound enters a campaign at a lipophilicity “sweet spot” that reduces the burden of property‑based optimization [1][2]. This can directly shorten development timelines and lower the risk of encountering solubility or permeability cliffs later in the program.

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